1-Benzyl-5-methoxy-indole-3-carboxylic acid
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Overview
Description
1-Benzyl-5-methoxy-indole-3-carboxylic acid is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and synthetic drugs, playing crucial roles in various biological processes
Preparation Methods
The synthesis of 1-Benzyl-5-methoxy-indole-3-carboxylic acid involves several steps, typically starting from readily available precursors. One common synthetic route includes the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form the indole ring . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, using catalysts and specific solvents to facilitate the process .
Chemical Reactions Analysis
1-Benzyl-5-methoxy-indole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-Benzyl-5-methoxy-indole-3-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-5-methoxy-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to receptors or enzymes, modulating their activity. For example, they may inhibit enzymes involved in cancer cell proliferation or interact with viral proteins to prevent replication . The exact pathways depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
1-Benzyl-5-methoxy-indole-3-carboxylic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
5-Methoxyindole-2-carboxylic acid: Known for its anti-inflammatory properties.
Indole-3-propionic acid: Studied for its neuroprotective effects.
What sets this compound apart is its unique benzyl and methoxy substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H15NO3 |
---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
1-benzyl-5-methoxyindole-3-carboxylic acid |
InChI |
InChI=1S/C17H15NO3/c1-21-13-7-8-16-14(9-13)15(17(19)20)11-18(16)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,19,20) |
InChI Key |
UMPHEZCNEDAUES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2C(=O)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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